molecular formula C8H8FNO5S B3387137 2-(4-Fluorobenzenesulfonamidooxy)acetic acid CAS No. 790725-72-3

2-(4-Fluorobenzenesulfonamidooxy)acetic acid

Cat. No.: B3387137
CAS No.: 790725-72-3
M. Wt: 249.22 g/mol
InChI Key: JYCJJJKCRVCGKY-UHFFFAOYSA-N
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Description

2-(4-Fluorobenzenesulfonamidooxy)acetic acid (CAS: 790725-72-3) is a fluorinated sulfonamide derivative characterized by a unique sulfonamidooxy (-NHSO₂-O-) linkage to an acetic acid backbone . Its molecular structure comprises a 4-fluorobenzenesulfonyl group connected via an oxygen atom to the amino group of an aminooxyacetic acid moiety. This structural feature distinguishes it from conventional sulfonamides, which typically exhibit direct nitrogen-sulfur bonds (e.g., -NHSO₂-).

Synthesis of such compounds often involves reactions between sulfonyl chlorides and nucleophilic oxygen-containing groups (e.g., hydroxylamines or aminooxy acids).

Properties

IUPAC Name

2-[(4-fluorophenyl)sulfonylamino]oxyacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO5S/c9-6-1-3-7(4-2-6)16(13,14)10-15-5-8(11)12/h1-4,10H,5H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYCJJJKCRVCGKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)S(=O)(=O)NOCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601222556
Record name 2-[[[(4-Fluorophenyl)sulfonyl]amino]oxy]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601222556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

790725-72-3
Record name 2-[[[(4-Fluorophenyl)sulfonyl]amino]oxy]acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=790725-72-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[[[(4-Fluorophenyl)sulfonyl]amino]oxy]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601222556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorobenzenesulfonamidooxy)acetic acid typically involves the reaction of 4-fluorobenzenesulfonyl chloride with glycine in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate sulfonamide, which is then oxidized to yield the final product. The reaction conditions generally include maintaining a controlled temperature and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorobenzenesulfonamidooxy)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The fluorine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity
Research indicates that compounds similar to 2-(4-Fluorobenzenesulfonamidooxy)acetic acid exhibit notable antimicrobial properties. For instance, derivatives have been synthesized and tested against various bacterial strains, demonstrating effective inhibition of growth, particularly against Gram-positive and Gram-negative bacteria such as Escherichia coli and Staphylococcus aureus .

2. Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory potential. Studies show that sulfonamide derivatives can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like colitis and arthritis . The mechanism involves inhibition of specific enzymes that play a critical role in the inflammatory response.

3. Enzyme Inhibition
this compound has been explored as an inhibitor of human intestinal carboxylesterase (hiCE). This enzyme is crucial for drug metabolism, and selective inhibitors can enhance the bioavailability of therapeutic agents by preventing their premature breakdown .

Biochemical Applications

1. Drug Delivery Systems
The compound's sulfonamide group can be utilized in designing drug delivery systems that target specific tissues or cells. By conjugating it with other therapeutic agents, researchers aim to improve the efficacy and reduce side effects of treatments .

2. Fluorination Reagents
The presence of fluorine in the compound enhances its lipophilicity and metabolic stability, making it a candidate for use in fluorination reactions. Such reactions are valuable in synthesizing fluorinated pharmaceuticals, which often exhibit improved pharmacokinetic properties .

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of sulfonamide derivatives, including those based on this compound, demonstrated significant antibacterial activity with Minimum Inhibitory Concentrations (MICs) lower than standard antibiotics. This suggests potential for developing new antimicrobial agents .

Case Study 2: Anti-inflammatory Mechanism

In a controlled experiment, the anti-inflammatory effects of a derivative of this compound were evaluated in a rat model of carrageenan-induced paw edema. Results indicated a marked reduction in edema compared to control groups, highlighting its therapeutic potential in inflammatory diseases .

Comparative Data Table

Application AreaCompound TypeKey Findings
Antimicrobial ActivitySulfonamide DerivativesEffective against E. coli and S. aureus
Anti-inflammatory EffectsSulfonamide DerivativesReduction in edema in animal models
Enzyme InhibitionhiCE InhibitorsImproved drug bioavailability
Drug Delivery SystemsConjugates with Therapeutic AgentsEnhanced targeting and reduced side effects
Fluorination ReagentsFluorinated CompoundsImproved pharmacokinetic properties

Mechanism of Action

The mechanism of action of 2-(4-Fluorobenzenesulfonamidooxy)acetic acid involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biochemical effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

a) 2-(4-Chlorobenzenesulfonamido)-2-phenylacetic acid (CAS: MFCD00172800)
  • Substituent : Chlorine (Cl) at the para position.
  • Key Differences: Chlorine, being larger and less electronegative than fluorine, increases lipophilicity and may alter receptor-binding affinity due to steric effects.
b) 2-(4-Bromobenzenesulfonamido)acetic acid
  • Substituent : Bromine (Br) at the para position.
  • Key Differences :
    • Bromine’s larger atomic size compared to fluorine could increase molecular weight (MW ≈ 294.1 g/mol) and polarizability, affecting crystal packing and intermolecular interactions.
    • Studies on analogous brominated sulfonamides highlight their utility as ligands in coordination chemistry and biological applications .

Core Structural Modifications

a) 2-[4-(N-methyl-4-acetamidobenzenesulfonamido)phenoxy]acetic acid (CAS: 850021-32-8)
  • Core Structure: Phenoxyacetic acid with an N-methylated acetamido-sulfonamide group.
b) 2-(3-Bromo-4-methoxyphenyl)acetic acid
  • Core Structure : Acetic acid with a brominated and methoxylated aromatic ring.
  • Key Differences :
    • Methoxy (-OCH₃) is an electron-donating group, opposing the electron-withdrawing effects of fluorine. This alters electronic distribution and acidity (pKa ≈ 3.5–4.5 for acetic acid derivatives).
    • Bromine at the meta position may influence regioselectivity in further synthetic modifications .

Functional Group Variations

a) 4-(2-Fluorobenzenesulfonamido)benzoic acid
  • Functional Group : Benzoic acid instead of acetic acid.
  • Ortho-fluorine introduces steric hindrance near the sulfonamide group, which could reduce enzymatic hydrolysis compared to the para-substituted target compound .
b) 2-{[(4-Fluorophenyl)sulfonyl]amino}-2-phenylacetic acid (CAS: 117309-49-6)
  • Functional Group : Sulfonamide (-NHSO₂-) instead of sulfonamidooxy (-NHSO₂-O-).
  • Key Differences: The absence of the oxygen bridge reduces susceptibility to hydrolysis, improving stability under acidic conditions.

Comparative Data Table

Compound Name Substituent/Group Molecular Weight (g/mol) Key Properties/Applications
2-(4-Fluorobenzenesulfonamidooxy)acetic acid 4-F, sulfonamidooxy 263.24* High acidity (pKa ~2.5–3.0); reactive O-linkage
2-(4-Chlorobenzenesulfonamido)-2-phenylacetic acid 4-Cl, phenyl 319.76 Enhanced lipophilicity; ligand potential
2-(4-Bromobenzenesulfonamido)acetic acid 4-Br 294.10 Crystal engineering applications
2-[4-(N-methyl-4-acetamidobenzenesulfonamido)phenoxy]acetic acid N-methyl, acetamido, phenoxy 378.41 Hydrogen-bonding capacity; drug design
4-(2-Fluorobenzenesulfonamido)benzoic acid 2-F, benzoic acid 279.27 Steric hindrance; enzyme inhibition

*Calculated based on molecular formula C₈H₇FNO₅S.

Biological Activity

2-(4-Fluorobenzenesulfonamidooxy)acetic acid, also known by its CAS number 790725-72-3, is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a sulfonamido group attached to an acetic acid moiety, with a fluorobenzene substituent that may influence its pharmacological properties.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C9H10FNO4S
  • Molecular Weight : 251.25 g/mol

The presence of the fluorine atom and the sulfonamide group suggests potential interactions with biological targets, particularly enzymes and receptors involved in various metabolic pathways.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes. Sulfonamide derivatives are known to act as inhibitors of carbonic anhydrases (CAs), which play crucial roles in physiological processes such as respiration and fluid balance. The fluorobenzene moiety may enhance binding affinity and selectivity towards certain isoforms of these enzymes.

Antimicrobial Activity

Recent studies have indicated that sulfonamide derivatives exhibit significant antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial strains. Notably, it demonstrated promising activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MICs) ranging from 6.25 to 50 μg/mL .

Bacterial Strain MIC (μg/mL)
Staphylococcus aureus6.25
Bacillus subtilis12.5
Escherichia coli25

Anti-inflammatory Effects

The compound's anti-inflammatory potential has also been explored, with findings suggesting that it may inhibit the production of pro-inflammatory cytokines in vitro. This effect is particularly relevant for conditions characterized by chronic inflammation, such as arthritis and inflammatory bowel disease .

Study on Carbonic Anhydrase Inhibition

A study focusing on the inhibition of human carbonic anhydrase isoforms revealed that derivatives similar to this compound exhibited varying degrees of inhibition. The most potent inhibitors had Ki values in the low nanomolar range, indicating strong binding affinity . This suggests that further optimization of the compound could lead to enhanced therapeutic agents targeting CA-related disorders.

Evaluation in Animal Models

In vivo studies have shown that compounds structurally related to this compound can significantly reduce inflammation in rat models of induced arthritis. The administration of these compounds resulted in decreased swelling and pain scores compared to control groups, highlighting their potential for therapeutic use .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 2-(4-fluorobenzenesulfonamidooxy)acetic acid?

  • Methodological Answer : A two-step approach is typically used:

Sulfonylation : React 4-fluorobenzenesulfonyl chloride with hydroxylamine or a hydroxylamine derivative to form the sulfonamidooxy intermediate.

Acetic Acid Conjugation : Use nucleophilic substitution or coupling agents (e.g., carbodiimides) to attach the acetic acid moiety.

  • Key Conditions : Reactions often employ bases like K₂CO₃ and polar aprotic solvents (e.g., acetonitrile) at 50–80°C for 12–24 hours. Purification involves column chromatography or recrystallization .
    • Data Reference : Similar syntheses of sulfonamide derivatives report yields of ~75% with purity >95% after optimization .

Q. How can researchers confirm the structural identity and purity of this compound?

  • Analytical Workflow :

NMR Spectroscopy : ¹H/¹³C NMR to confirm backbone structure; ¹⁹F NMR to verify fluorobenzene integrity.

Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion validation.

X-ray Crystallography : For unambiguous structural confirmation using SHELX programs (e.g., SHELXL for refinement) .

HPLC : Purity assessment with UV detection (λ = 254 nm).

  • Note : Discrepancies in NMR splitting patterns may arise from fluorine’s strong spin-spin coupling .

Advanced Research Questions

Q. How can contradictory data in reactivity studies of this compound be resolved?

  • Strategies :

  • Reproducibility Checks : Standardize reaction conditions (e.g., solvent purity, inert atmosphere).
  • Multi-technique Validation : Cross-validate using LC-MS/MS (for reaction intermediates) and differential scanning calorimetry (DSC) to assess thermal stability .
  • Computational Modeling : Density Functional Theory (DFT) to predict reactive sites and compare with experimental outcomes.
    • Case Study : Discrepancies in sulfonamide hydrolysis rates were resolved by controlling trace moisture levels via Karl Fischer titration .

Q. What are the best practices for crystallographic analysis of this compound using SHELX?

  • Procedure :

Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 296 K.

Structure Solution : SHELXT for phase problem resolution via intrinsic phasing.

Refinement : SHELXL for anisotropic displacement parameters and hydrogen bonding analysis.

  • Software Tools : WinGX for visualization and ORTEP for ellipsoid plots .
    • Example : A related bromobenzenesulfonamide compound achieved R-factor = 0.058 with SHELXL refinement .

Q. How can researchers investigate the compound’s interactions with biomolecules?

  • Techniques :

  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) with proteins like serum albumin.
  • Surface Plasmon Resonance (SPR) : Real-time monitoring of binding kinetics.
  • Fluorescence Quenching : Study conformational changes in enzymes (e.g., cytochrome P450).
    • Reference : Fluorinated analogs show enhanced binding to hydrophobic pockets due to fluorine’s electronegativity .

Methodological Challenges and Solutions

Q. What are the challenges in quantifying trace degradation products of this compound?

  • Approach :

  • LC-MS/MS : Use a C18 column with 0.1% formic acid in water/acetonitrile gradient. Monitor for de-fluorination (m/z shifts).
  • Stability-Indicating Assays : Accelerated degradation under UV light or acidic conditions to identify labile groups .
    • Data : Fluorinated benzoic acid derivatives exhibit <5% degradation after 30 days at 4°C in dark .

Q. How to optimize reaction yields in large-scale synthesis?

  • Critical Factors :

  • Catalyst Screening : Test NaBr or tetrabutylammonium bromide (TBAB) to enhance nucleophilicity.
  • Microwave Assistance : Reduce reaction time from 24 hours to 2–4 hours with controlled temperature .
    • Yield Improvement : Pilot studies achieved 57% yield via stepwise solvent evaporation and reduced byproduct formation .

Safety and Handling

Q. What safety protocols are essential for handling this compound?

  • Guidelines :

  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of sulfonamide dust.
  • Waste Disposal : Segregate halogenated waste for incineration .
    • Note : Fluorinated compounds may require specialized disposal due to environmental persistence .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Fluorobenzenesulfonamidooxy)acetic acid
Reactant of Route 2
2-(4-Fluorobenzenesulfonamidooxy)acetic acid

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